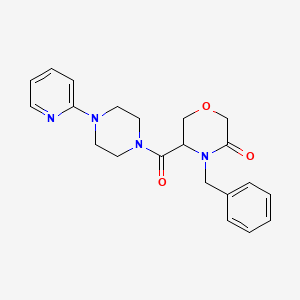

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one” is a complex organic compound. It contains a pyridinylpiperazine moiety, which is a chemical compound and piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has seen recent developments . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

- Research Findings : Compound 12m demonstrated promising anti-fibrotic activity. It effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting its potential as a novel anti-fibrotic drug .

- Research Findings : While not explicitly mentioned for compound 12m, similar pyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines .

- Research Findings : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for anti-tubercular activity. Although not directly related to compound 12m, this class of compounds could inspire further investigations .

- Research Findings : The synthesis of piperazine-containing pyridazin-3(2H)-one derivatives aims to study cytotoxicity. Varying substituents on the pyridazin-3(2H)-one moiety may enhance biological activity .

- Research Findings : Compound 12m effectively inhibited collagen expression, suggesting it may target these enzymes .

- Research Findings : The pyrimidine moiety serves as a privileged structure in medicinal chemistry. Compound 12m belongs to this class and could be part of a combinatorial library .

Anti-Fibrosis Activity

Anticancer Properties

Anti-Tubercular Activity

Cytotoxicity Studies

Collagen Prolyl 4-Hydroxylase Inhibition

Drug Design and Combinatorial Chemistry

properties

IUPAC Name |

4-benzyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-20-16-28-15-18(25(20)14-17-6-2-1-3-7-17)21(27)24-12-10-23(11-13-24)19-8-4-5-9-22-19/h1-9,18H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTUWMWQUYCMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2652324.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)

![7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2652343.png)

![(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2652346.png)